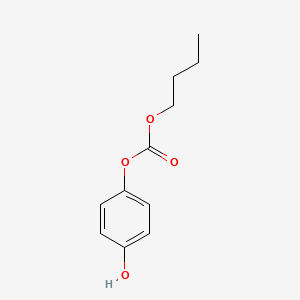![molecular formula C17H36N2O5 B14429896 N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea CAS No. 78535-52-1](/img/structure/B14429896.png)
N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of four isopropyl groups attached to a urea core, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea typically involves the reaction of urea with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Urea and isopropyl alcohol.
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Conditions: Controlled temperature (usually around 60-80°C) and pressure.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves:
Continuous Flow Reactors: Ensuring consistent mixing and reaction conditions.
Purification: Using distillation or crystallization to obtain pure product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Protein Interactions: Modulating protein-protein interactions through non-covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use as a chelating agent and in the production of polyurethane coatings.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in metal extraction and catalysis.
Uniqueness
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
78535-52-1 |
|---|---|
Formule moléculaire |
C17H36N2O5 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1,1,3,3-tetrakis(propan-2-yloxymethyl)urea |
InChI |
InChI=1S/C17H36N2O5/c1-13(2)21-9-18(10-22-14(3)4)17(20)19(11-23-15(5)6)12-24-16(7)8/h13-16H,9-12H2,1-8H3 |
Clé InChI |
LSSKGIDMXSHQDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCN(COC(C)C)C(=O)N(COC(C)C)COC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


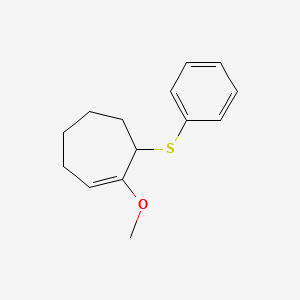
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
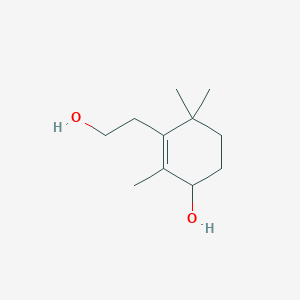
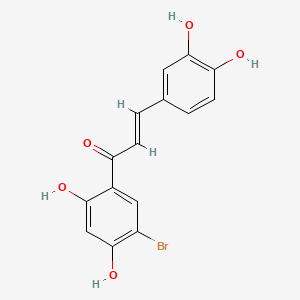
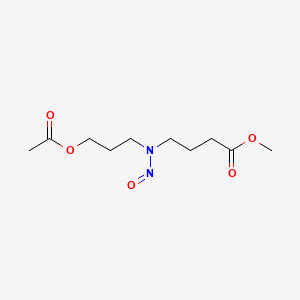
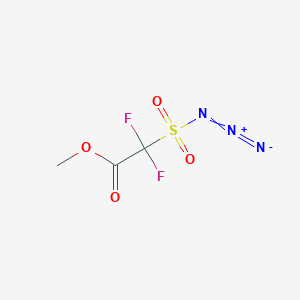
![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
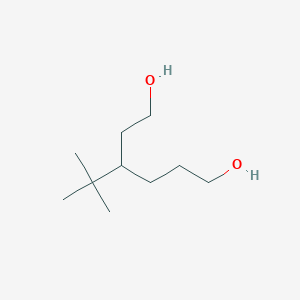
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
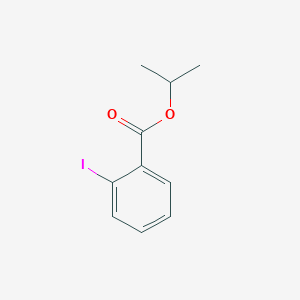

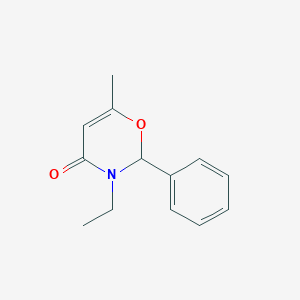
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
